molecular formula C9H11N3O2S B2586849 3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 807283-74-5

3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B2586849
CAS RN: 807283-74-5
M. Wt: 225.27
InChI Key: MIYWZRKAJSDVTK-UHFFFAOYSA-N
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Description

“3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride” is a chemical compound with the molecular formula C9H12ClN3O2S and a molecular weight of 261.73 .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .

Scientific Research Applications

Future Directions

While the future directions for this specific compound are not detailed in the search results, similar compounds have found practical application and are being actively studied as electroluminescent materials for OLED devices . This suggests potential future directions in the field of organic electronics.

properties

IUPAC Name

1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-10-6-9-11-7-4-2-3-5-8(7)15(13,14)12-9/h2-5,10H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYWZRKAJSDVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NS(=O)(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

CAS RN

807283-74-5
Record name 3-[(methylamino)methyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
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